4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS: 1536439-28-7) is a pyridine-based carboxylic acid derivative featuring a propargylamine substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . The compound’s distinct structure includes a terminal alkyne group (2-methylbut-3-yn-2-yl), which may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-5-6-12-7-8(9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
JDQJQKZSZPVPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyridine-3-carboxylic acid core is shared with several analogs, but substituent variations significantly influence properties. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity: The propargyl group in the target compound distinguishes it from phenyl- or halogen-substituted analogs. This group may enable unique reactivity, such as participation in Huisgen cycloaddition (click chemistry) for bioconjugation .
Heterocyclic Diversity :
- Thiophene- and thiazole-containing analogs (e.g., 5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid) introduce sulfur atoms, which can alter electronic properties and metabolic stability compared to pyridine-based structures .
Research Implications and Gaps
- Synthetic Utility : The target compound’s alkyne moiety positions it as a candidate for modular synthesis via click chemistry, though empirical studies validating this are absent in the provided evidence.
Biological Activity
4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid, also known by its CAS number 1536439-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is CHNO, with a molecular weight of 204.23 g/mol. The compound features a pyridine ring substituted with an amino group and a carboxylic acid group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 1536439-28-7 |
| Structure | Chemical Structure |
Pharmacological Profile
Research indicates that compounds similar to 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Anti-Cancer Activity : Studies have shown that pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit the growth of breast cancer cells in vitro by inducing G1 phase arrest and apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Pyridine derivatives have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is crucial in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that pyridine-based compounds possess antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study 1: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridine derivatives and tested their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a similar structure to 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of pyridine carboxylic acids. The study revealed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential utility in treating inflammatory diseases .
Mechanistic Insights
The biological activity of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
